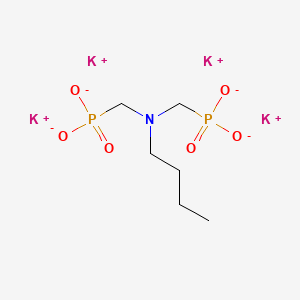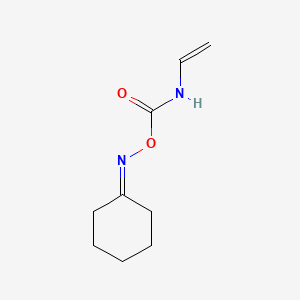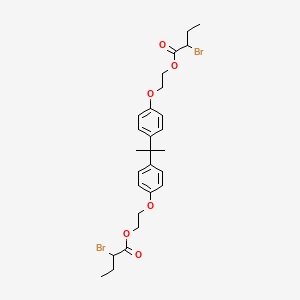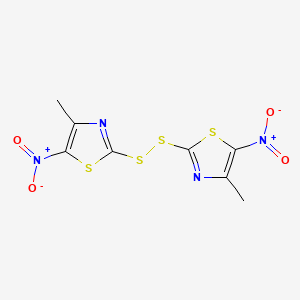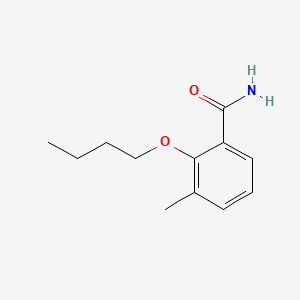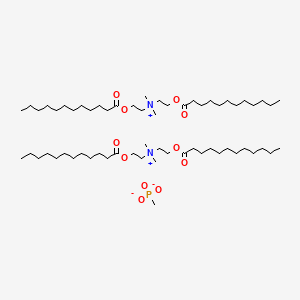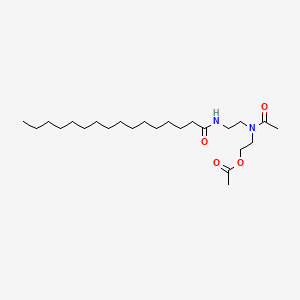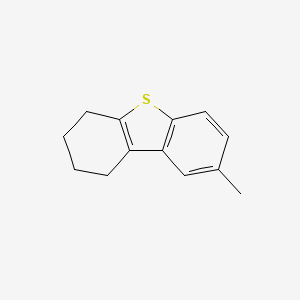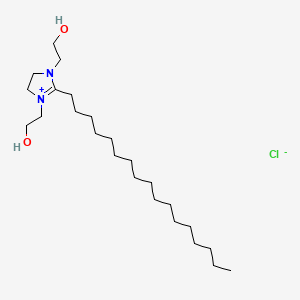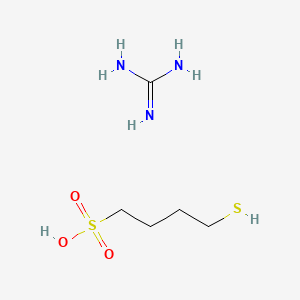
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is a complex organic compound characterized by its multiple chlorine substitutions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- typically involves multiple steps of chlorination and methylation. The starting material is often a simpler benzene derivative, which undergoes sequential chlorination to introduce the chlorine atoms at specific positions on the benzene ring. The methyl group is then introduced through a Friedel-Crafts alkylation reaction, using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is crucial to avoid side reactions and to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or the reduction of other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Dechlorinated products, alcohols
Substitution: Hydroxylated, aminated, or thiolated derivatives
Scientific Research Applications
Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and the methyl group on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,4-dichlorobenzene
- 2,4-Dichlorobenzyl chloride
- 3,4-Dichlorophenyl isocyanate
Uniqueness
Compared to similar compounds, Benzene, 1,2-dichloro-4-((2,4-dichlorophenyl)methyl)-5-methyl- is unique due to its specific substitution pattern, which can result in distinct chemical reactivity and biological activity. The presence of multiple chlorine atoms and a methyl group can enhance its stability and alter its interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
121107-77-5 |
|---|---|
Molecular Formula |
C14H10Cl4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
1,2-dichloro-4-[(2,4-dichlorophenyl)methyl]-5-methylbenzene |
InChI |
InChI=1S/C14H10Cl4/c1-8-4-13(17)14(18)6-10(8)5-9-2-3-11(15)7-12(9)16/h2-4,6-7H,5H2,1H3 |
InChI Key |
OKBPQVXEXVYBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


